Cas no 556808-28-7 (3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine)

3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine structure
556808-28-7 structure
Product Name:3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine
CAS No:556808-28-7
MF:C28H22NO2P
MW:435.5g/mol
CID:2952434
PubChem ID:11122965
Update Time:2025-05-18

3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine Chemical and Physical Properties

Names and Identifiers

    • (11BR)-N-[(S)-1-苯基乙基]-联萘并[2,1-D:1',2'-F][1,3,2]二氧膦杂-4-胺
    • (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (11bR)-(1S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (1S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (aS)-4-[[(S)-alpha-Methylbenzyl]amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • 4-[[(S)-1-Phenylethyl]amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • CID 11122965
    • (11bR)-N-[(S)-1-Phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (11bR)-N-[(S)-1-Phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3, 2]dioxaphosphepin-4-amine,99%e.e.
    • Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, N-[(1S)-1-phenylethyl]-, (11bR)-
    • N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
    • CS-0087707
    • SCHEMBL14001439
    • (11bR)?-N-?[(S)?-?1-?Phenylethyl]?-?dinaphtho[2,?1-?d:1',?2'-?f]?[1,?3,?2]?dioxaphosphepin-?4-?amine
    • 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine
    • CS-0087697
    • 556808-28-7
    • (11bS)?-N-?[(S)?-?1-?Phenylethyl]?-dinaphtho[2,?1-?d:1',?2'-?f]?[1,?3,?2]?dioxaphosphepin-?4-?amine
    • Inchi: 1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m0/s1
    • InChI Key: OXUOPBPAVLQNGC-IBGZPJMESA-N
    • SMILES: P1(N[C@@H](C)C2C=CC=CC=2)OC2C=CC3C=CC=CC=3C=2C2=C(C=CC3C=CC=CC2=3)O1

Computed Properties

  • Exact Mass: 435.13881594g/mol
  • Monoisotopic Mass: 435.13881594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.5
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: No data avaiable
  • Melting Point: No data available
  • Boiling Point: 634.3±48.0 °C at 760 mmHg
  • Flash Point: 337.4±29.6 °C
  • Vapor Pressure: No data available
  • pka: 0.97±0.20(Predicted)

3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine Security Information

3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine Pricemore >>

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Additional information on 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-aMine

Introduction to 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine (CAS No. 556808-28-7)

3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine (CAS No. 556808-28-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications in drug development.

The molecular structure of 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine is composed of a dinaphthyl moiety and a chiral phenylethyl amine group. The presence of these functional groups imparts the molecule with a high degree of structural complexity and stereochemical diversity, which are critical factors in its biological interactions and pharmacological activities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been pivotal in achieving high yields and enantiomeric purity. These synthetic methods not only enhance the accessibility of the compound but also facilitate its large-scale production for further research and development.

In terms of biological activity, 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine has shown promising results in various assays. Studies have demonstrated its potential as a modulator of specific protein-protein interactions, which are crucial in many cellular processes. For instance, it has been reported to inhibit the interaction between certain signaling proteins involved in cancer progression, making it a potential lead compound for anticancer drug development.

Furthermore, the compound has exhibited neuroprotective effects in preclinical models of neurodegenerative diseases. Research indicates that 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine can reduce oxidative stress and inflammation in neuronal cells, thereby mitigating the damage associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight its therapeutic potential in addressing unmet medical needs in neurology.

The pharmacokinetic properties of 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine have also been investigated to ensure its suitability for clinical applications. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which supports its use as an orally administered therapeutic agent.

To further validate its safety and efficacy, clinical trials are currently underway to evaluate the compound's performance in human subjects. Early-phase trials have demonstrated promising results with respect to safety and tolerability. These trials are essential for advancing the compound through the drug development pipeline and ultimately bringing it to market as a novel therapeutic option.

In conclusion, 3,4-a']dinaphthalen-4-yl)[(1S)-1-phenylethyl]-amine (CAS No. 556808-28-7) represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As the field progresses, this compound is poised to play a significant role in addressing critical health challenges across multiple medical disciplines.

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